Ganoderic Acid C2
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Overview
Description
Ganoderic acid C2 is a highly oxygenated lanostane-type triterpenoid derived from the traditional Chinese medicinal mushroom Ganoderma lucidum . This compound is known for its significant pharmacological activities, including anti-tumor, anti-aging, and cytotoxic effects . It is one of the many bioactive triterpenoids found in Ganoderma lucidum, which has been used for centuries in traditional medicine for its health-promoting properties .
Mechanism of Action
Target of Action
Ganoderic Acid C2 (GAC), a triterpenoid isolated from Ganoderma lucidum, has been found to interact with several targets. The primary targets of GAC are STAT3 and TNF . These targets play crucial roles in immune and inflammatory response-related pathways .
Mode of Action
GAC exerts its effects by interacting with its primary targets, STAT3 and TNF. Molecular docking studies have shown that GAC binds well with these proteins . This interaction leads to changes in the immune response, particularly in the context of cyclophosphamide-induced immunosuppression .
Biochemical Pathways
GAC is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA. This is subsequently reduced to form mevalonate, which then forms isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate . These compounds further condense to form triterpenes, such as GAC .
Result of Action
The interaction of GAC with its targets leads to various molecular and cellular effects. It has been found to exert multiple pharmacological activities, including immunomodulatory properties . In animal experiments, GAC improved immunity as well as STAT3 and TNF gene expression in cyclophosphamide-induced immunosuppression .
Action Environment
The biosynthesis and action of GAC can be influenced by various environmental factors. These include nutritional conditions, physical means, and single chemical or biological signals . Different environmental stressors can lead to different interactions of signaling molecules, demonstrating the complexity of the signaling regulatory networks .
Biochemical Analysis
Biochemical Properties
Ganoderic Acid C2 is a triterpene with four cyclic and two linear isoprenes, and it is a product of the mevalonate pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with STAT3 and TNF proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to improve immunity as well as STAT3 and TNF genes expression in cyclophosphamide-induced immunosuppression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Molecular docking studies have indicated that this compound combines well with STAT3 and TNF protein .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the mevalonate pathway . This pathway uses acetyl-coenzyme A as an initial substrate, which then forms isopentenyl-diphosphate and its double bond isomer dimethylallyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acid C2 involves the mevalonate pathway, starting from acetyl-coenzyme A. The initial substrate, acetyl-coenzyme A, is condensed by acetyl-coenzyme A acetyltransferase to produce 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced by 3-hydroxy-3-methylglutaryl coenzyme A reductase to produce mevalonate . The subsequent steps involve a series of enzymatic reactions leading to the formation of lanosterol, which is then oxidized and modified to produce this compound .
Industrial Production Methods: Due to the low yield and slow growth of Ganoderma lucidum, industrial production of this compound often involves heterologous expression systems. For example, genes from Ganoderma lucidum can be expressed in Saccharomyces cerevisiae to produce this compound . This method allows for more efficient production and easier manipulation of the biosynthetic pathway .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to produce derivatives with different pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to preserve the integrity of the triterpenoid structure .
Major Products: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may exhibit different bioactivities compared to the parent compound .
Scientific Research Applications
Ganoderic acid C2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the biosynthesis and modification of triterpenoids . In biology, it is investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent . In medicine, this compound is studied for its anti-tumor properties and its ability to inhibit the growth of cancer cells .
Comparison with Similar Compounds
Ganoderic acid C2 is unique among the triterpenoids found in Ganoderma lucidum due to its specific chemical structure and bioactivities. Similar compounds include other ganoderic acids, such as ganoderic acid A and ganoderic acid B, as well as lucidenic acids . While these compounds share some pharmacological properties, this compound is particularly noted for its high inhibitory activity against rat lens aldose reductase and its potent anti-tumor effects .
Biological Activity
Immunomodulatory Effects
GAC has been shown to exert profound immunomodulatory effects, particularly in models of immunosuppression induced by cyclophosphamide (CY). Research indicates that GAC enhances immune responses by upregulating key immune-related genes, specifically STAT3 and TNF (Tumor Necrosis Factor) .
Key Findings:
- Targets Identified: A total of 56 targets associated with GAC were identified through bioinformatics analyses, primarily linked to immune and inflammatory response pathways.
- Molecular Docking: GAC demonstrated strong binding affinity to STAT3 and TNF proteins, suggesting a mechanism for its immunomodulatory effects .
- Experimental Validation: Animal studies confirmed that GAC administration improved immunity in CY-induced immunosuppression models, with enhanced expression of STAT3 and TNF genes .
The mechanisms underlying the biological activity of GAC involve several pathways:
- Regulation of Inflammatory Responses: GAC influences pathways related to inflammation and immune activation, enhancing cellular responses to peptides and regulating small molecule metabolism .
- Protein Kinase Activity: The compound is involved in various protein kinase activities, crucial for cellular signaling and response mechanisms .
Pharmacological Properties
GAC's pharmacological properties extend beyond immunomodulation. It has been implicated in:
- Anti-cancer Activity: GAC exhibits potential anti-tumor effects, with studies indicating its ability to induce apoptosis in cancer cells .
- Neuroprotective Effects: Similar compounds derived from Ganoderma have shown promise in neuroprotection, potentially beneficial in conditions like ischemic stroke .
Case Studies and Experimental Data
Several studies have evaluated the efficacy of GAC through various experimental approaches:
Study | Methodology | Key Findings |
---|---|---|
Study 1 | ELISA and qRT-PCR on CY-induced immunosuppression model | Confirmed upregulation of immune genes (STAT3, TNF) upon GAC treatment |
Study 2 | Molecular docking analysis | Identified strong interactions between GAC and key immune proteins |
Study 3 | Animal experiments | Demonstrated improved immune function in treated subjects compared to controls |
Future Directions
The ongoing research into GAC's biological activities suggests its potential as a therapeutic agent for various conditions. The integration of bioinformatics with experimental validation provides a robust framework for understanding its mechanisms and enhancing its application in clinical settings.
Properties
IUPAC Name |
(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVSJVGWKIGTJ-RQLZKMEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.